Product packaging for Mofoxime(Cat. No.:CAS No. 29936-79-6)

Mofoxime

Cat. No.: B1677394
CAS No.: 29936-79-6
M. Wt: 278.30 g/mol
InChI Key: JIFQTCBNOSCGJR-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Oxime-Containing Compounds in Biological Systems

Oxime compounds, defined by the general formula R₁R₂C=N−OH, are a class of molecules that have been studied for decades due to their significant roles in biological systems and potential therapeutic applications nih.govmdpi.commdpi.comencyclopedia.pub. Naturally occurring oximes and their derivatives are found in plants and animals, participating in metabolic pathways and communication mdpi.commdpi.com. Synthetically derived oximes have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, and anticancer properties nih.govmdpi.commdpi.comencyclopedia.pubresearchgate.net.

A notable application of oximes has been their role as acetylcholinesterase reactivators, crucial in the treatment of organophosphate poisoning nih.govmdpi.commdpi.comencyclopedia.pub. Furthermore, many oximes function as enzyme inhibitors, targeting a variety of kinases such as AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), and cyclin-dependent kinases (CDK), among others nih.govencyclopedia.pub. The oxime group's structural features, including its hydrogen bond acceptors (nitrogen and oxygen) and donor (hydroxyl group), contribute to its polarity and distinct interaction modes with receptor binding sites compared to analogous carbonyl compounds nih.gov. This structural characteristic is believed to contribute to the enhanced biological activity observed in some oxime derivatives compared to their parent compounds mdpi.comencyclopedia.pub.

Table 1 summarizes some of the reported biological activities associated with oxime-containing compounds.

Biological Activity TypeExamples of Targets or EffectsReferences
Enzyme InhibitionAcetylcholinesterase, various kinases (AMPK, PI3K, CDK, etc.) nih.govencyclopedia.pub
AntimicrobialAntibacterial, Antifungal, Antiviral nih.govmdpi.commdpi.comencyclopedia.pub
Anti-inflammatoryComparable to standard anti-inflammatory drugs in some cases nih.govmdpi.commdpi.comencyclopedia.pub
Anticancer / CytotoxicActivity against various cancer cell lines nih.govmdpi.commdpi.comencyclopedia.pubresearchgate.net
AntioxidantIncreased activity compared to parent compounds in some cases mdpi.com

Rationale for Investigating Novel Chemical Entities: The Case of Mofoxime

The investigation of novel chemical entities like this compound is driven by the continuous need to discover and develop molecules with unique or improved biological activities. Given the diverse therapeutic potential observed within the broader class of oxime-containing compounds, exploring new structures incorporating this functional group is a rational approach in chemical biology and medicinal chemistry mdpi.com.

Overview of Current Academic Research Trajectories for this compound

Current academic research trajectories concerning this compound, as reflected in available information, primarily involve its characterization and the exploration of its potential as a bioactive molecule ontosight.ai. Research efforts are documented in scientific literature and databases, often pertaining to its synthesis and characterization ontosight.ai.

This compound's inclusion in databases like ChEMBL, which compiles information on bioactive molecules with drug-like properties, suggests an interest in evaluating its biological activities ontosight.aiebi.ac.uk. While the available search results indicate that preliminary biological screening may be part of the research, detailed published data specifically on this compound's bioactivity in chemical biology assays appears limited in the provided snippets ontosight.aiebi.ac.uk. The research trajectory is thus focused on elucidating its potential biological profile based on its structure and its classification within a biologically active compound class ontosight.ai.

Table 2 provides identifying information for this compound.

NameMolecular FormulaMolecular Weight (Calculated)PubChem CIDChEMBL IDUniI
This compoundC₁₄H₁₈N₂O₄278.319570461CHEMBL2105185Q7FNA7HXLF

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O4 B1677394 Mofoxime CAS No. 29936-79-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29936-79-6

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C14H18N2O4/c1-11(15-18)12-2-4-13(5-3-12)20-10-14(17)16-6-8-19-9-7-16/h2-5,18H,6-10H2,1H3/b15-11+

InChI Key

JIFQTCBNOSCGJR-RVDMUPIBSA-N

SMILES

CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCOCC2

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)N2CCOCC2

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCOCC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mofoxime

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Mofoxime

Historical and Contemporary Approaches to Mofoxime Synthesis.

Information detailing the historical development or contemporary methods specifically employed for the synthesis of this compound was not found. General synthetic chemistry employs a wide array of techniques, including various reaction types, catalysts, and conditions, which evolve over time with advances in chemical understanding and technology.

Derivatization Strategies for this compound Analogues.

Strategies for the derivatization of a chemical compound like this compound would typically involve modifying its existing functional groups or altering its core molecular scaffold to create analogues. These strategies are often employed to explore structure-activity relationships or to tune the compound's properties. However, specific derivatization strategies applied to this compound were not detailed in the search results. General derivatization techniques in organic chemistry can involve modifications such as alkylation, acylation, halogenation, or the introduction of various substituents. nih.govspectroscopyonline.com

Functional Group Modifications

Functional group modifications on a molecule like this compound would target its inherent functional groups, such as the oxime moiety, the ether linkage, the amide group, or the morpholine (B109124) ring. These modifications could alter the compound's reactivity or physical properties. Specific examples of such modifications performed on this compound were not identified.

Chemo-Enzymatic Synthesis and Biocatalysis Approaches for this compound

The application of chemo-enzymatic synthesis or biocatalysis involves utilizing enzymes or microorganisms to perform chemical transformations, often offering advantages in terms of selectivity and milder reaction conditions compared to traditional chemical methods. beilstein-journals.orgfrontiersin.orgnih.govnih.govrsc.org While these approaches are increasingly used in organic synthesis, information on the use of chemo-enzymatic methods or biocatalysis specifically for the synthesis or transformation of this compound was not available.

Green Chemistry Principles in this compound Synthesis.

Applying green chemistry principles to chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. researchgate.netsigmaaldrich.com This includes using safer solvents, renewable feedstocks, and catalytic methods. While the principles of green chemistry are broadly applicable to chemical processes, specific efforts or studies detailing the implementation of green chemistry principles in the synthesis of this compound were not found in the search results.

Computational and Theoretical Investigations of Mofoxime

Molecular Modeling and Conformational Landscape Analysis of Mofoxime

Molecular modeling is a cornerstone of computational chemistry, enabling the visualization and manipulation of molecular structures to predict their behavior. unipd.it For a flexible molecule like this compound, understanding its conformational landscape—the collection of three-dimensional shapes it can adopt—is crucial for elucidating its structure-activity relationships.

Conformational analysis of this compound would involve systematic or stochastic searches of its potential energy surface to identify stable conformers. Techniques such as molecular mechanics force fields would be employed to calculate the potential energy of different spatial arrangements of the atoms. nih.gov The results of such an analysis would reveal the preferred three-dimensional structures of this compound, which are essential for understanding how it might interact with biological targets.

A hypothetical conformational analysis of this compound could yield a data table summarizing the relative energies of its most stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol)
1 0.00
2 1.25
3 2.87
4 4.12

(This data is illustrative and not based on published experimental or computational results.)

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. nih.gov These methods can be used to predict a wide range of properties, including molecular orbital energies, charge distributions, and reactivity indices. mdpi.com

For this compound, methods like Density Functional Theory (DFT) could be employed to calculate its electronic properties. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are of particular interest, as they provide insights into the molecule's ability to donate or accept electrons, respectively. ijses.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

A summary of hypothetical quantum chemical calculations for this compound is presented below.

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.2 D

(This data is illustrative and not based on published experimental or computational results.)

In Silico Prediction of this compound's Interaction with Biological Macromolecules

Understanding how a small molecule like this compound might interact with biological macromolecules, such as proteins, is a key aspect of predicting its pharmacological potential. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

In a hypothetical scenario, if a potential protein target for this compound were identified, molecular docking simulations could be performed to predict the binding mode and affinity. nih.gov These simulations would provide insights into the specific amino acid residues involved in the interaction and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

Parameter Value
Binding Affinity -8.5 kcal/mol
Key Interacting Residues Tyr123, Phe256, Asn312
Number of Hydrogen Bonds 3

(This data is illustrative and not based on published experimental or computational results.)

Cheminformatics Approaches for this compound Research

Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. sheffield.ac.uk These approaches are used to analyze, manage, and model chemical data, aiding in the discovery and development of new compounds. broadinstitute.orgnih.gov

For this compound, cheminformatics tools could be used to predict its physicochemical properties, such as solubility and lipophilicity (logP). mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build mathematical models that relate the chemical structure of this compound and its analogs to their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Table 4: Hypothetical Predicted Physicochemical Properties of this compound using Cheminformatics Tools

Property Predicted Value
Molecular Weight 278.31 g/mol ebi.ac.uk
logP 2.1
Aqueous Solubility -3.5 (logS)
Number of Hydrogen Bond Donors 1
Number of Hydrogen Bond Acceptors 5

(This data is illustrative and not based on published experimental or computational results.)

Preclinical Biological and Pharmacological Characterization of Mofoxime

In Vitro Biological Screening Platforms for Mofoxime

Information regarding the specific in vitro biological screening platforms utilized for this compound is not publicly available.

High-Throughput Screening (HTS) Methodologies

There is no available information detailing the use of high-throughput screening (HTS) methodologies in the preclinical evaluation of this compound.

Cell-Based Assays for Target Engagement

Specific details on cell-based assays conducted to determine the target engagement of this compound have not been published in the accessible scientific literature.

Elucidation of this compound's Molecular Mechanism of Action

The precise molecular mechanism of action for this compound has not been elucidated in publicly accessible research.

Identification of Putative Biological Targets

While this compound is described as a neurotropic and anti-inflammatory agent, its specific putative biological targets have not been identified in the available literature.

Studies on Enzyme Inhibition and Modulation

There are no publicly available studies detailing the effects of this compound on enzyme inhibition or modulation.

Advanced Analytical and Spectroscopic Characterization in Mofoxime Research

Spectroscopic Techniques for Structural Elucidation of Mofoxime and Metabolites.

Spectroscopic methods probe the interaction of electromagnetic radiation with matter, yielding information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules. It provides information about the number and type of atoms (particularly hydrogen and carbon) and their connectivity within a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in an NMR spectrum, chemists can deduce the molecular skeleton and the arrangement of functional groups. While specific NMR data for a compound named "this compound" was not found, NMR is routinely used to characterize oxime compounds and organic linkers in MOFs, providing insights into their molecular architecture.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which can aid in structural identification. By measuring the mass-to-charge ratio (m/z) of ions, MS can confirm the elemental composition of a molecule and its fragments. Coupled with chromatographic techniques (GC-MS or LC-MS), it is a highly sensitive method for identifying and quantifying components in complex mixtures, including potential metabolites. While specific MS data for "this compound" or its potential metabolites were not identified, MS is widely applied in the characterization of oximes and other organic compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. Characteristic absorption bands in the infrared spectrum correspond to specific bond stretches and bends. For oximes, typical IR bands are associated with O-H, C=N, and N-O stretching vibrations. UV-Vis spectroscopy, on the other hand, measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting conjugated systems and aromatic rings within a molecule and can be used for quantitative analysis based on the Beer-Lambert Law. While specific IR and UV-Vis spectra for a discrete "this compound" compound were not found, these techniques are commonly used to characterize oxime-containing structures and MOFs.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating components in a mixture, allowing for the assessment of purity and the quantification of individual substances.

**5.2.1. High-Performance Liquid Chromatography (HPLC) **

HPLC is a widely used technique for separating, identifying, and quantifying components in a liquid sample. It is particularly suitable for analyzing non-volatile and thermally labile compounds. By using different stationary phases and mobile phases, compounds can be separated based on their polarity or other chemical properties. HPLC is frequently coupled with various detectors, including UV-Vis and mass spectrometers, for comprehensive analysis. It is a primary method for purity assessment by determining the presence and relative amounts of impurities in a sample. While specific HPLC chromatograms or methods for "this compound" were not found, HPLC is commonly applied for the analysis and quantification of various organic compounds, including pharmaceuticals and oximes.

Gas Chromatography (GC)

GC is a chromatographic technique used to separate and analyze volatile and semi-volatile compounds. The sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase in a heated column. Compounds are separated based on their boiling points and interactions with the stationary phase. GC is often coupled with mass spectrometry (GC-MS) for definitive identification and quantification. It is a valuable tool for assessing the purity of volatile compounds and detecting trace impurities. While specific GC data for "this compound" was not available, GC and GC-MS are utilized in the analysis of various organic molecules, including some oxime derivatives.

X-ray Crystallography and Structural Biology of this compound-Target Complexes

This compound is identified as a chemical compound with the molecular formula C14H18N2O4. uni.lu Its structure is defined as 2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-morpholin-4-ylethanone. uni.lu The compound is listed in databases such as PubChem. uni.luwikipedia.org

X-ray crystallography is a fundamental technique for determining the three-dimensional atomic and molecular structure of a crystal, including biological macromolecules and their complexes with ligands or inhibitors. montana.edulibretexts.org This method relies on the diffraction pattern produced when X-rays interact with the ordered structure of a crystal. libretexts.org Analysis of this pattern allows for the reconstruction of the electron density map, from which atomic positions can be determined. libretexts.org

Therefore, based on the currently available search information, a comprehensive discussion with detailed research findings and data tables on the X-ray crystallography and structural biology of this compound-target complexes cannot be provided.

Future Perspectives and Emerging Avenues in Mofoxime Research

Exploration of Novel Therapeutic Indications based on Mechanistic Insights.

While the fundamental chemical structure of Mofoxime is known uni.lu, detailed mechanistic insights that would specifically suggest novel therapeutic indications were not identified in the search results. The exploration of new therapeutic uses for any compound is typically driven by a deep understanding of its interaction with biological targets and pathways. Future research in this area for this compound would necessitate comprehensive studies to elucidate its precise mechanism of action at a molecular level.

Rational Design of Next-Generation this compound Derivatives.

The rational design of derivatives aims to improve a compound's efficacy, selectivity, pharmacokinetic properties, or reduce toxicity. This process relies heavily on structure-activity relationship (SAR) studies and mechanistic understanding. While the concept of rational design for derivatives is a general practice in chemical biology and drug discovery vaia.comresearchgate.net, specific research detailing the rational design of next-generation this compound derivatives was not found. Future work would involve synthesizing and evaluating modified this compound structures based on insights gained from biological studies.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery.

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into drug discovery pipelines to accelerate the identification of potential drug candidates, predict properties, and optimize synthesis routes bist.eu. However, there was no specific information found regarding the application of AI and ML techniques directly to the discovery or development of this compound or its potential derivatives. The future integration of these technologies would require sufficient biological and chemical data on this compound to train predictive models.

Q & A

Q. What are the established synthetic pathways for Mofoxime, and how can researchers optimize yield and purity?

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation requires:

  • Spectroscopic methods : NMR (¹H/¹³C) for functional group identification, IR for oxime (-NOH) stretching bands (~3200 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 209.1) .
  • X-ray crystallography : For definitive stereochemical analysis if crystalline forms are isolated .

Q. What is the proposed mechanism of action of this compound in preclinical studies?

this compound’s mechanism often relates to its oxime group’s nucleophilic reactivity, such as acetylcholinesterase reactivation in organophosphate poisoning models. Key steps include:

  • Competitive binding to enzyme-inhibitor complexes .
  • Dose-dependent efficacy validated via in vitro enzymatic assays (e.g., Ellman’s method) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across studies?

Contradictions may arise from variations in experimental models or dosage regimes. Methodological approaches include:

  • Meta-analysis : Pool data from studies using standardized models (e.g., murine LD₅₀ assays) to identify outliers .
  • Dose-response recalibration : Compare EC₅₀ values under identical conditions (pH, temperature) .
  • Cross-validation : Replicate disputed results in independent labs with shared protocols .

Q. What are the key challenges in designing in vivo studies to assess this compound’s bioavailability?

Challenges include:

  • Pharmacokinetic variability : Use isotope-labeled this compound (e.g., ¹⁴C) to track absorption/distribution .
  • Metabolite interference : Employ LC-MS/MS to distinguish parent compounds from metabolites .
  • Species-specific differences : Compare rodent vs. non-rodent models to identify translational gaps .

Q. How can computational modeling improve the understanding of this compound’s structure-activity relationships (SAR)?

Molecular dynamics (MD) and QSAR models can:

  • Predict binding affinities to target enzymes (e.g., acetylcholinesterase) using docking software (AutoDock Vina) .
  • Identify substituents enhancing stability (e.g., methyl groups reducing oxidative degradation) .

Q. What strategies mitigate reproducibility issues in this compound’s synthetic protocols?

Reproducibility requires:

  • Detailed documentation : Exact molar ratios, solvent grades, and equipment specifications (e.g., Schlenk lines for air-sensitive steps) .
  • Open-data sharing : Publish raw spectral data and crystallographic files in repositories (e.g., Cambridge Crystallographic Data Centre) .

Methodological Guidance

  • Data Presentation : Follow guidelines in Pharmaceutical Research for figures: avoid excessive chemical structures in graphics; use SI units and descriptive captions .
  • Ethical Compliance : For in vivo studies, include IRB approval details and adhere to ARRIVE guidelines for animal reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mofoxime
Reactant of Route 2
Reactant of Route 2
Mofoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.